1-(Thiophen-2-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea
Description
This compound features a urea core (-NH-CO-NH-) bridging two heterocyclic systems: a thiophen-2-yl group and a 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl moiety. The 1,3,4-oxadiazole ring is a five-membered heterocycle with two nitrogen and one oxygen atom, known for enhancing metabolic stability and π-stacking interactions in medicinal chemistry. The dual thiophenyl substituents contribute to hydrophobic interactions and electronic effects, making this structure promising for applications in drug discovery, particularly in kinase or enzyme inhibition .
Properties
IUPAC Name |
1-thiophen-2-yl-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2S2/c16-10(12-8-4-2-6-19-8)13-11-15-14-9(17-11)7-3-1-5-18-7/h1-6H,(H2,12,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFKIDXWPNCXQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)NC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-2-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by the cyclization of a suitable precursor such as a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Coupling with Thiophene: The oxadiazole intermediate is then coupled with thiophene derivatives using reagents like phosphorus oxychloride (POCl3) or other coupling agents.
Formation of Urea Linkage: The final step involves the reaction of the oxadiazole-thiophene intermediate with an isocyanate or a urea derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods, advanced purification techniques, and the development of scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-2-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced products.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising potential as a therapeutic agent in several areas:
1. Anticancer Activity : Research indicates that derivatives of thiophene and oxadiazole structures can inhibit cancer cell proliferation. For instance, compounds with similar structures have been shown to target specific pathways involved in tumor growth, such as the PI3K/Akt/mTOR signaling pathway. A study demonstrated that certain derivatives could induce apoptosis in cancer cells at low concentrations, suggesting that 1-(Thiophen-2-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea may have similar effects .
2. Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens. The presence of the thiophene ring enhances its interaction with biological macromolecules, which is crucial for its antimicrobial activity. Studies have reported that thiourea derivatives exhibit significant antibacterial effects, indicating a potential application for this compound in treating infections .
3. Anti-inflammatory Effects : Given the structural features of the compound, it is hypothesized to modulate inflammatory pathways effectively. Research into similar thiourea compounds has shown their ability to inhibit enzymes involved in inflammatory processes, suggesting that this compound could be developed as an anti-inflammatory agent .
Material Science
In material science, this compound is recognized for its electronic properties:
1. Organic Semiconductors : The compound's unique electronic characteristics make it suitable for use in organic semiconductors. Its incorporation into devices such as organic light-emitting diodes (OLEDs) has been explored due to its ability to facilitate charge transport and enhance device efficiency.
2. Photovoltaic Applications : Research has indicated that compounds with thiophene moieties can improve the performance of organic photovoltaic cells by increasing light absorption and charge mobility .
Biological Studies
The interactions of this compound with biological systems are of particular interest:
1. Mechanism of Action : Studies suggest that this compound targets specific enzymes and receptors associated with disease processes. By inhibiting these targets, it can disrupt pathways critical for disease progression .
2. Structure–Activity Relationship (SAR) : Understanding the SAR of this compound can lead to the development of more effective derivatives with enhanced biological activity. Research into related compounds has provided insights into how modifications can affect potency and selectivity against various biological targets .
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the thiophene and oxadiazole rings can facilitate binding to these targets through various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Structural and Functional Analysis
- Adamantyl vs. Thiophene Substituents: Compound 40 replaces one thiophene with a bulky adamantyl group, increasing melting point (211–213°C) and likely enhancing lipophilicity.
- Oxadiazole vs. Thiadiazoles are associated with antimicrobial and anticancer activities .
- Electron-Donating Groups : Methoxybenzyl (5w) and trimethoxyphenyl (Compound 12) substituents improve π-π stacking and hydrophobic interactions, critical for enzyme inhibition (e.g., PARP in breast cancer models) .
Biological Activity
1-(Thiophen-2-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research sources.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of thiophene derivatives with isocyanates and oxadiazole intermediates. The structural framework includes a thiophene ring and an oxadiazole moiety, which are known to contribute to various biological activities.
Biological Activities
1. Anticancer Activity
Research has indicated that compounds containing thiophene and oxadiazole structures exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have shown promising results in inhibiting cancer cell proliferation. In one study, a series of oxadiazole derivatives demonstrated IC50 values in the nanomolar range against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
2. Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the modulation of key signaling pathways. For example:
- PI3K/Akt/mTOR Pathway : Certain thiophene derivatives have been identified as dual inhibitors of PI3Kα/mTOR pathways, leading to cell cycle arrest and apoptosis in cancer cells .
- Apoptosis Induction : Studies have reported that these compounds can increase p53 expression levels and activate caspase pathways, promoting programmed cell death in malignant cells .
Comparative Biological Activity Table
| Compound Type | Activity Type | IC50 (µM) | Target Cell Lines |
|---|---|---|---|
| 1-(Thiophen-2-yl)-3-(oxadiazole) | Anticancer | 0.31 - 0.53 | MCF-7, A549 |
| Thio derivatives | Anticancer | 0.45 - 0.52 | HeLa |
| Oxadiazole derivatives | HDAC Inhibition | 8.2 - 12.1 | Various cancer lines |
| Thiourea compounds | Antimicrobial | 16.23 | U937 |
Case Studies
- Case Study on Anticancer Properties : A recent study evaluated the efficacy of a series of thiourea derivatives against human cancer cell lines. The results indicated that certain modifications to the thiourea structure enhanced cytotoxicity significantly compared to standard chemotherapeutics like etoposide .
- Mechanistic Insights : Another investigation focused on the molecular docking studies of oxadiazole derivatives with estrogen receptors (ER). The findings suggested strong hydrophobic interactions that could mimic known anticancer agents like Tamoxifen, indicating potential for further drug development .
Q & A
Q. How can theoretical frameworks guide the design of novel derivatives with enhanced properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
